4-Methyl-3-(1-methyl-1H-pyrazol-4-yl)benzaldehyde
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Overview
Description
4-Methyl-3-(1-methyl-1H-pyrazol-4-yl)benzaldehyde is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and biological activities . This compound features a benzaldehyde moiety substituted with a pyrazole ring, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-(1-methyl-1H-pyrazol-4-yl)benzaldehyde typically involves the condensation of 4-methylbenzaldehyde with 1-methyl-1H-pyrazole-4-carbaldehyde. This reaction can be catalyzed by various agents, including acids or bases, under controlled temperature and solvent conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve multi-step synthesis processes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and green chemistry approaches are often employed to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3-(1-methyl-1H-pyrazol-4-yl)benzaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products
Oxidation: 4-Methyl-3-(1-methyl-1H-pyrazol-4-yl)benzoic acid.
Reduction: 4-Methyl-3-(1-methyl-1H-pyrazol-4-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-Methyl-3-(1-methyl-1H-pyrazol-4-yl)benzaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methyl-3-(1-methyl-1H-pyrazol-4-yl)benzaldehyde involves its interaction with various molecular targets. The compound’s pyrazole ring is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities . The exact pathways and molecular targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
- 4,4′-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols)
- Quinolinyl-pyrazoles
Uniqueness
4-Methyl-3-(1-methyl-1H-pyrazol-4-yl)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzaldehyde moiety with a pyrazole ring makes it a valuable intermediate in the synthesis of various heterocyclic compounds and a potential candidate for drug development .
Properties
Molecular Formula |
C12H12N2O |
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Molecular Weight |
200.24 g/mol |
IUPAC Name |
4-methyl-3-(1-methylpyrazol-4-yl)benzaldehyde |
InChI |
InChI=1S/C12H12N2O/c1-9-3-4-10(8-15)5-12(9)11-6-13-14(2)7-11/h3-8H,1-2H3 |
InChI Key |
ZBABWXWDTMYZCK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C=O)C2=CN(N=C2)C |
Origin of Product |
United States |
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